
(R)-3-Chloropyrrolidine hydrochloride
Vue d'ensemble
Description
(R)-3-Chloropyrrolidine hydrochloride, also known as (R)-3-CPH, is a chemical compound that is used in scientific research. It is a chiral building block that has been used in the synthesis of various biologically active molecules.
Applications De Recherche Scientifique
Corrosion Inhibition
- Application : (R)-3-Chloropyrrolidine hydrochloride derivatives have been studied for their potential in inhibiting corrosion of metals. Specifically, pyridine derivatives, including those containing chloropyrrolidine groups, have shown efficacy in protecting steel from corrosion in acidic environments like hydrochloric acid solutions (El-hajjaji et al., 2019).
Synthesis of Novel Drugs and Antitumor Activity
- Application : Chloropyrrolidine derivatives have been instrumental in the development of new drugs. For instance, studies have explored the synthesis and structural analysis of pyridinesulfonamide compounds, including enantiomers with chloropyrrolidine components, for potential antitumor activities. These compounds have shown inhibitory effects on PI3Kα kinase, a protein implicated in cancer (Zhou et al., 2015).
Alkaloid Isolation and Structural Analysis
- Application : Chloropyrrolidine-containing compounds have been isolated from natural sources like Peganum harmala L. The structural analysis of these alkaloids, such as the determination of their absolute configuration, contributes to the understanding of their biological activity and potential medicinal properties (Khan et al., 2009).
Synthesis of Unsaturated Nitrogen Heterocycles
- Application : Chloropyrrolidine derivatives are utilized in the synthesis of unsaturated nitrogen heterocycles, which are key building blocks in medicinal chemistry. Such compounds have been employed in the synthesis of natural products and pharmaceuticals, demonstrating the versatility of chloropyrrolidine derivatives in synthetic organic chemistry (Nomura & Richards, 2009).
Catalytic and Chemical Binding Studies
- Application : Compounds containing chloropyrrolidine structures have been investigated for their binding interactions with biomolecules such as human serum albumin. These studies provide insights into the molecular interactions and binding mechanisms of these compounds, which is crucial for drug design and development (Yasmeen & Riyazuddeen, 2017).
Propriétés
IUPAC Name |
(3R)-3-chloropyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCMMDAWUYBCG-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





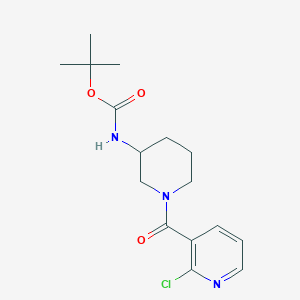
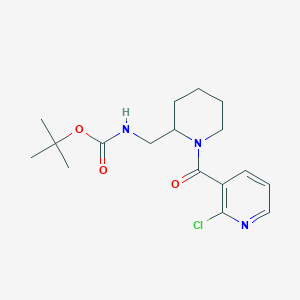

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3099476.png)


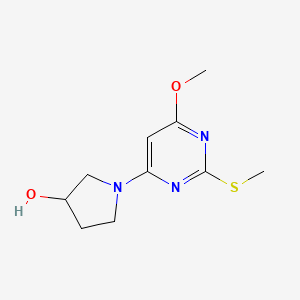
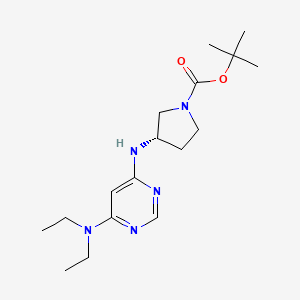
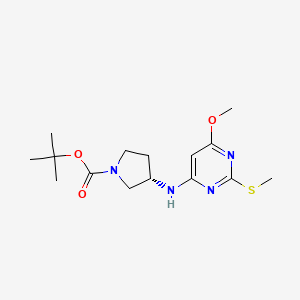

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B3099520.png)
